molecular formula C9H8BrN3 B2772350 8-Bromoquinoline-3,4-diamine CAS No. 2092335-73-2

8-Bromoquinoline-3,4-diamine

Cat. No.: B2772350
CAS No.: 2092335-73-2
M. Wt: 238.088
InChI Key: NVEZUMVLBQMEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and amine groups in its structure makes it a valuable compound in various chemical reactions and applications.

Scientific Research Applications

8-Bromoquinoline-3,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

8-Bromoquinoline-3,4-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoquinoline-3,4-diamine typically involves the bromination of quinoline derivatives followed by amination. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be further reacted to introduce the amine groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions .

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and amine groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

8-bromoquinoline-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEZUMVLBQMEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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